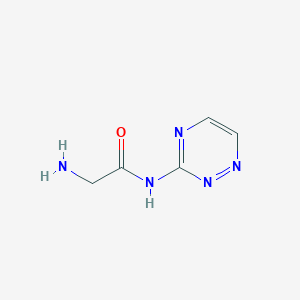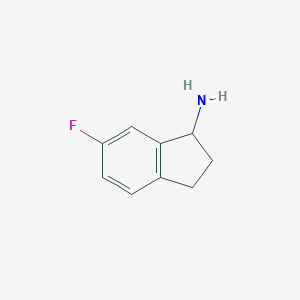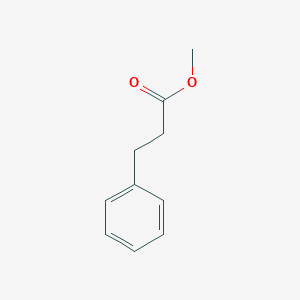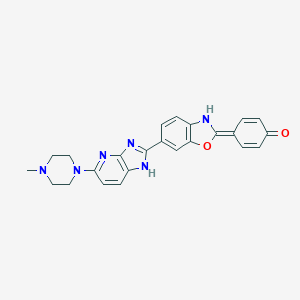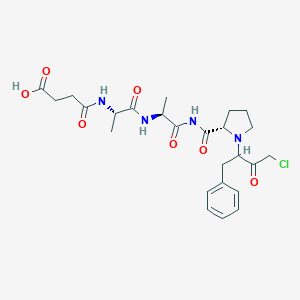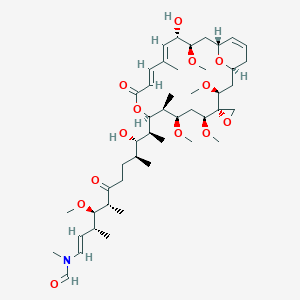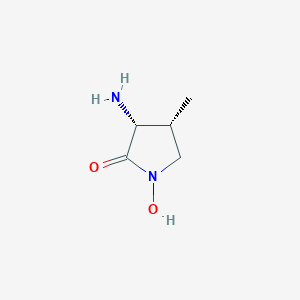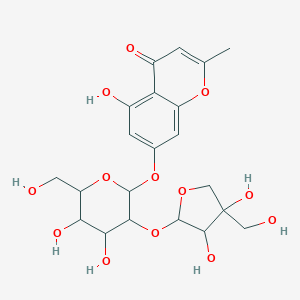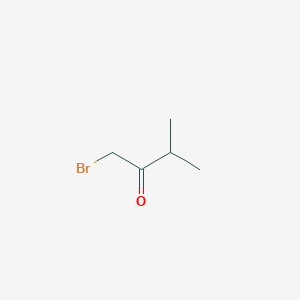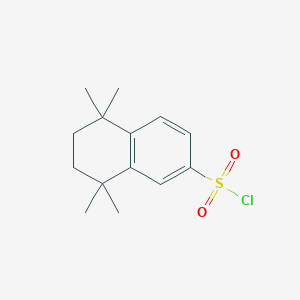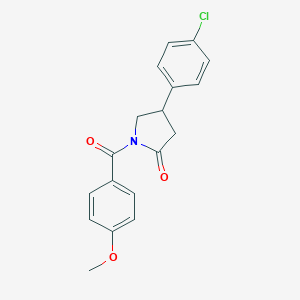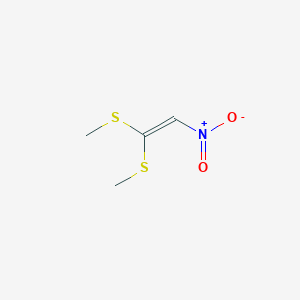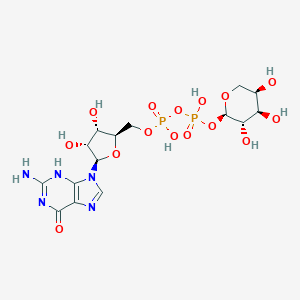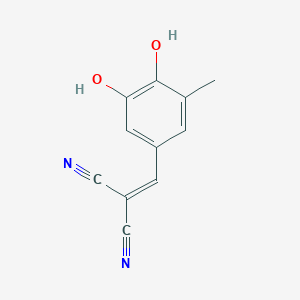
2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile, also known as DMBMN, is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of malononitrile and has a unique molecular structure that makes it an attractive candidate for research in the fields of chemistry, biology, and medicine. In
Mechanism Of Action
The mechanism of action of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile is not fully understood. However, studies have shown that 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile can inhibit the activity of certain enzymes, such as tyrosinase and xanthine oxidase. This inhibition can lead to a decrease in the production of reactive oxygen species, which are known to play a role in the development of various diseases, including cancer.
Biochemical And Physiological Effects
2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile has been shown to have various biochemical and physiological effects. Studies have shown that 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile in lab experiments is its high yield synthesis method. This makes it an attractive candidate for large-scale production. Additionally, 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile has been extensively studied, and its mechanism of action is relatively well understood. However, one limitation of using 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile in lab experiments is its potential toxicity. Studies have shown that 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile. One area of research is the development of new derivatives of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile for use in various applications, such as drug development and materials science. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile and its potential applications in the treatment of various diseases. Finally, studies are needed to determine the potential toxicity of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile and its derivatives, which can help guide the development of new drugs and materials.
Synthesis Methods
The synthesis of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile involves the reaction of malononitrile with 3,4-dihydroxy-5-methylbenzaldehyde in the presence of a catalyst. The reaction proceeds via a Knoevenagel condensation reaction, which results in the formation of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile. The synthesis method is relatively straightforward, and the yield of the reaction is high, making it an attractive method for large-scale production of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile.
Scientific Research Applications
2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile has been extensively studied for its potential applications in various fields. In the field of chemistry, 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile has been used as a starting material for the synthesis of various derivatives. These derivatives have been studied for their potential applications in the development of new materials, such as liquid crystals, and as fluorescent probes for the detection of metal ions.
In the field of biology, 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile has been studied for its potential applications as an anti-cancer agent. Studies have shown that 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs.
properties
CAS RN |
150900-42-8 |
|---|---|
Product Name |
2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile |
Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-[(3,4-dihydroxy-5-methylphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H8N2O2/c1-7-2-8(3-9(5-12)6-13)4-10(14)11(7)15/h2-4,14-15H,1H3 |
InChI Key |
NBBJLHJHLMMMKM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)O)C=C(C#N)C#N |
Canonical SMILES |
CC1=CC(=CC(=C1O)O)C=C(C#N)C#N |
synonyms |
Propanedinitrile, [(3,4-dihydroxy-5-methylphenyl)methylene]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



